7-(3,4-dimethoxyphenyl)-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
The compound “7-(3,4-dimethoxyphenyl)-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine” is a complex organic molecule that contains a pyrazolo[1,5-a]pyrimidine core. This core is a bicyclic structure composed of a pyrazole ring fused with a pyrimidine ring. The molecule also contains phenyl rings, one of which is substituted with two methoxy groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl and pyrazolo[1,5-a]pyrimidine), ether linkages (in the methoxy groups), and an ethyl group . The exact three-dimensional structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich aromatic rings and the ether linkages. The pyrazolo[1,5-a]pyrimidine core could potentially undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of aromatic rings and ether linkages could impact its solubility, while the nitrogen atoms in the pyrazolo[1,5-a]pyrimidine core could participate in hydrogen bonding .Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the biological activity of many pyrazolo[1,5-a]pyrimidines, it could be interesting to investigate whether this compound has any pharmacological effects .
Properties
IUPAC Name |
7-(3,4-dimethoxyphenyl)-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-4-17-21(15-8-6-5-7-9-15)22-23-13-12-18(25(22)24-17)16-10-11-19(26-2)20(14-16)27-3/h5-14H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZRKDQISNCFTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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